3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with methoxyphenyl and methoxybenzoate groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin in the presence of a base to form the intermediate product. This intermediate is then esterified with 3-methoxybenzoic acid under acidic conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles replace the methoxy substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic activity against cancer cell lines, particularly breast cancer.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the estrogen receptor alpha (ERα) in breast cancer cells, leading to cytotoxic effects . The compound may also interfere with other signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybenzyl 4-methoxybenzoate
- Methyl 4-(bromomethyl)-3-methoxybenzoate
- 2-acetylphenyl 4-methoxybenzoate
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3-methoxybenzoate is unique due to its specific substitution pattern and the presence of both chromen-2-one and methoxybenzoate moieties
Properties
Molecular Formula |
C25H20O6 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 3-methoxybenzoate |
InChI |
InChI=1S/C25H20O6/c1-15-21-14-20(30-24(26)17-5-4-6-19(13-17)29-3)11-12-22(21)31-25(27)23(15)16-7-9-18(28-2)10-8-16/h4-14H,1-3H3 |
InChI Key |
PQAINBYYWHTVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.